H-Ala-Phe-Gly-OH

CAS No.: 20807-28-7

Cat. No.: VC8254099

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20807-28-7 |

|---|---|

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.32 g/mol |

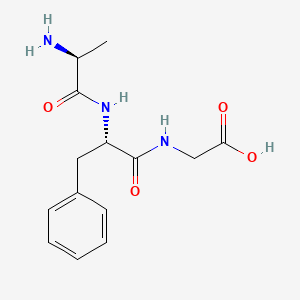

| IUPAC Name | 2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1 |

| Standard InChI Key | DHBKYZYFEXXUAK-ONGXEEELSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N |

| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Sequence

H-Ala-Phe-Gly-OH is a linear tripeptide comprising three amino acids: L-alanine (Ala), L-phenylalanine (Phe), and glycine (Gly). The N-terminal alanine residue is linked via peptide bonds to phenylalanine, followed by the C-terminal glycine. The absence of protecting groups on the N- and C-termini distinguishes this compound from modified peptide derivatives .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 20807-28-7 |

| IUPAC Name | L-alanyl-L-phenylalanyl-glycine |

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| Sequence | Ala-Phe-Gly (AFG) |

Structural Features

The peptide backbone adopts a conformation influenced by the side chains of its constituent amino acids. The phenylalanine residue introduces aromaticity and hydrophobicity, while glycine provides flexibility due to its lack of a side chain. This combination may facilitate interactions with proteolytic enzymes or hydrophobic binding pockets in biological systems .

Physicochemical Properties

Solubility and Ionization

The isoelectric point (pI) can be estimated from the pKa values of ionizable groups: the N-terminal amine (), the C-terminal carboxyl (), and the phenylalanine side chain (). Predicted aqueous solubility is moderate, influenced by the hydrophobic phenylalanine residue .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 240–250°C (decomp) |

| Boiling Point | 581.8°C (predicted) |

| Density | 1.266 g/cm³ (predicted) |

| pKa | 3.31 (predicted) |

Biological Relevance and Applications

Substrate Specificity in Protease Research

Peptides containing aromatic and flexible residues are often employed to study protease specificity. The -Phe-Gly- sequence in H-Ala-Phe-Gly-OH may serve as a cleavage site for enzymes like cathepsin B, which hydrolyzes bonds adjacent to hydrophobic residues . Such substrates are critical for developing enzyme-activated prodrugs or diagnostic agents.

Drug Delivery Systems

Research Directions and Challenges

Stability Optimization

The labile peptide bonds in H-Ala-Phe-Gly-OH may limit its utility in vivo. Strategies such as D-amino acid substitution or cyclization could enhance metabolic stability while retaining substrate specificity .

Targeted Therapeutic Applications

Future studies could explore conjugating H-Ala-Phe-Gly-OH to nanoparticles or antibody-drug conjugates (ADCs) for site-specific drug activation. For instance, linking the tripeptide to a chemotherapeutic agent via its C-terminus might enable protease-triggered release in tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume